
2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt is a chemical compound with the empirical formula C3H8O10P2 · 5C6H13N and a molecular weight of 761.91 g/mol . It is a derivative of 2,3-diphosphoglyceric acid, a metabolite of glycolysis within human erythrocytes . This compound is known for its role in binding to hemoglobin and reducing its oxygen affinity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt involves the reaction of 2,3-diphosphoglyceric acid with cyclohexylamine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired salt .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while reduction may produce dephosphorylated forms .
Wissenschaftliche Forschungsanwendungen
2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt involves its binding to hemoglobin, which reduces the oxygen affinity of hemoglobin. This binding occurs through interactions with specific amino acid residues in the hemoglobin molecule, leading to conformational changes that decrease its oxygen-binding capacity . Additionally, the compound acts as a cofactor for phosphoglyceric acid mutase, influencing the glycolytic pathway in erythrocytes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diphospho-D-glyceric acid pentasodium salt: Another derivative of 2,3-diphosphoglyceric acid with similar biochemical properties.
D-Glycerate 2,3-diphosphate sodium salt: A related compound used in similar biochemical assays.
D-(-)-3-Phosphoglyceric acid disodium salt: A compound involved in the glycolytic pathway with comparable functions.
Uniqueness
2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt is unique due to its specific interaction with hemoglobin and its role as a cofactor in the glycolytic pathway. Its ability to modulate oxygen transport and its applications in biochemical research distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
102783-81-3 |
|---|---|
Molekularformel |
C33H73N5O10P2 |
Molekulargewicht |
761.9 g/mol |
IUPAC-Name |
cyclohexanamine;(2R)-2,3-diphosphonooxypropanoic acid |
InChI |
InChI=1S/5C6H13N.C3H8O10P2/c5*7-6-4-2-1-3-5-6;4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h5*6H,1-5,7H2;2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/t;;;;;2-/m.....1/s1 |
InChI-Schlüssel |
WMBJYTVZNODJKS-SPUYNGLASA-N |
Isomerische SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@H](C(=O)O)OP(=O)(O)O)OP(=O)(O)O |
Kanonische SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(=O)O)OP(=O)(O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


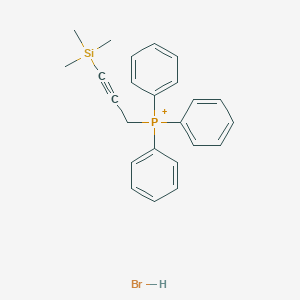
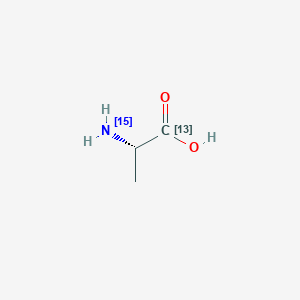

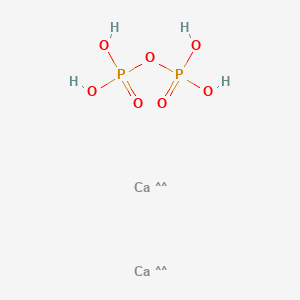



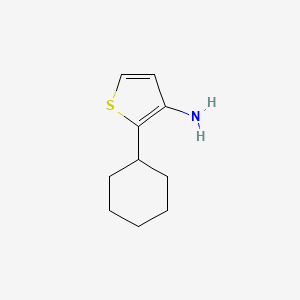
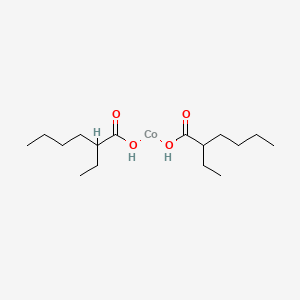

![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)


![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
